molecular formula C18H12N4O2 B2729520 N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 887867-74-5

N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2729520
CAS No.: 887867-74-5
M. Wt: 316.32
InChI Key: ZXZRLLLGMUSORB-UHFFFAOYSA-N
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Description

N-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a sophisticated chemical hybrid scaffold designed for drug discovery research, merging a naphthalene carboxamide moiety with a pyridyl-1,3,4-oxadiazole core. This structure integrates key pharmacophoric elements recognized in medicinal chemistry. The 1,3,4-oxadiazole ring is a privileged scaffold known for its metabolic stability and ability to engage in hydrogen bonding, contributing to diverse biological activities such as anticancer and antiviral effects . Its conjugation with a naphthalene ring is a strategy of significant interest, as naphthalene-based compounds have been identified as potent, competitive inhibitors that bind strongly within the active site of viral proteases like SARS-CoV-2 Papain-like protease (PLpro) . Furthermore, the pyridin-4-yl substitution on the oxadiazole ring is a critical feature, as similar pyridine-containing oxadiazole derivatives have demonstrated potent inhibitory activity against kinases like VEGFR-2, a key target in anti-angiogenesis research . Consequently, this compound presents a versatile template for investigating novel therapeutic agents, with potential dual mechanisms of action targeting both viral replication enzymes and host-specific kinase signaling pathways crucial in oncology. It is an invaluable tool for researchers exploring structure-activity relationships in enzymology and cellular pathogenesis.

Properties

IUPAC Name

N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2/c23-16(15-6-5-12-3-1-2-4-14(12)11-15)20-18-22-21-17(24-18)13-7-9-19-10-8-13/h1-11H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZRLLLGMUSORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of naphthoquinone derivatives, while reduction can yield amine derivatives. Substitution reactions can result in halogenated or alkylated products.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide. For example, derivatives of 1,3,4-oxadiazoles have demonstrated significant growth inhibition against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types including SNB-19 and OVCAR-8 .

1.2 Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research involving similar oxadiazole derivatives indicated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method revealed that several synthesized compounds had good efficacy against these microbial strains .

Materials Science

2.1 Crystal Engineering

This compound has been studied for its crystal structure and hydrogen bonding interactions. The crystal packing involves π–π stacking interactions which are crucial for the stability of the compound in solid-state applications . Such structural characteristics can be beneficial in the development of new materials with specific electronic or optical properties.

2.2 Ferroelectric Properties

Research into ferroelectric compounds has identified potential applications for this class of materials in electronic devices. The structural properties of oxadiazole derivatives suggest they may exhibit piezoelectric and ferroelectric behaviors, making them candidates for advanced electronic components .

Pharmacological Research

3.1 Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies help in understanding the mechanism of action and optimizing the pharmacological profiles of these compounds .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaActivity TypeTarget Organisms/Cell LinesPercent Growth Inhibition (PGI)
Medicinal ChemistryAnticancerSNB-1986.61%
OVCAR-885.26%
HOP-9267.55%
AntimicrobialStaphylococcus aureusGood efficacy
Escherichia coliGood efficacy
Candida albicansGood efficacy
Materials ScienceCrystal Structure-π–π stacking interactions
Ferroelectric Properties-Potential for electronic devices

Mechanism of Action

The mechanism of action of N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Variations and Crystallographic Insights

Key analogs differ in substituents on the oxadiazole or pyridine rings, altering electronic properties, solubility, and intermolecular interactions.

Compound Name Substituent on Oxadiazole Key Structural Features Observed Properties References
Target compound Pyridin-4-yl Pyridine-oxadiazole-naphthalene hybrid; planar geometry Strong π-π stacking (3.59 Å center-center distance) and N–H⋯N/S hydrogen bonds
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide 3-Methoxyphenyl Methoxy group introduces electron-donating effects Likely enhanced lipophilicity; potential for altered bioactivity vs. pyridine-based
4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide None (pyridine protonated) Protonated pyridine paired with thiocyanate; twin-crystal structure Complex hydrogen-bond network (N–H⋯S/N); twin ratio 0.357:0.643

Key Observations :

  • The target compound exhibits stronger π-π stacking vs. its protonated pyridine analog due to uncharged aromatic systems .
  • Protonation of the pyridine ring () disrupts planarity, introducing ionic interactions with thiocyanate but reducing π-π stacking efficiency.

Hydrogen Bonding and Crystal Packing

  • Target compound : Neutral pyridine allows for N–H⋯N hydrogen bonds between oxadiazole and naphthalene groups, stabilizing a layered crystal lattice .
  • Protonated analog : Protonation at pyridine N creates N–H⋯S and N–H⋯N bonds with thiocyanate, forming a 3D network but with reduced stacking regularity due to twinning .
  • Methoxyphenyl analog : Methoxy groups may participate in C–H⋯O interactions, though crystallographic data are unavailable for direct comparison .

Electronic and Bioactive Implications

  • Pyridin-4-yl vs. In drug design, pyridine’s basicity could improve membrane permeability vs. the methoxy group’s hydrophobicity.
  • Protonation effects : Charged species () may exhibit higher solubility in aqueous media but lower bioavailability due to reduced passive diffusion.

Biological Activity

N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a heterocyclic compound that integrates a pyridine ring and an oxadiazole moiety into a naphthalene framework. This unique structure positions it as a promising candidate in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure

The chemical formula for this compound is C16H12N4OC_{16}H_{12}N_4O. The structural representation is crucial for understanding its reactivity and interaction with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

  • Anticancer Activity :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. Studies suggest that it may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
    • Molecular docking studies indicate that the compound interacts effectively with DNA and proteins involved in cancer pathways .
  • Antimicrobial Properties :
    • Preliminary data indicate that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, its minimum inhibitory concentration (MIC) values have been tested against pathogens like E. coli and S. aureus .
  • Mechanisms of Action :
    • The biological mechanisms underlying the activity of this compound include the modulation of cell signaling pathways such as NF-kB, which is critical in inflammation and immune responses .
    • It also exhibits antioxidant properties, potentially scavenging free radicals and protecting cellular components from oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various oxadiazole derivatives, including this compound, on human cancer cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results demonstrated a strong correlation between structural modifications in oxadiazole derivatives and increased cytotoxicity towards malignant cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that it exhibited significant bacteriostatic effects at low concentrations, making it a potential candidate for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparison with similar compounds is essential:

CompoundStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureHighModerate
2-(5-Methyl-1,3,4-oxadiazol-2-yl)anilineSimilar scaffoldModerateHigh
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)anilineSimilar scaffoldLowModerate

Q & A

Basic: What synthetic strategies are employed to prepare N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Hydrazide Formation : React naphthalene-2-carboxylic acid with hydrazine to form naphthalene-2-carbohydrazide.

Oxadiazole Ring Construction : Treat the hydrazide with cyanogen bromide (BrCN) or other cyclizing agents to form the 1,3,4-oxadiazole ring.

Pyridinyl Substitution : Introduce the pyridin-4-yl group via nucleophilic substitution or coupling reactions.

Final Coupling : Use reagents like EDCI/HOBt or DCC to couple intermediates, ensuring regioselectivity.
Key challenges include avoiding side reactions during cyclization and optimizing yields for sterically hindered intermediates. Purification often requires column chromatography or recrystallization .

Basic: How is the crystal structure of this compound determined, and what intermolecular interactions are observed?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For this compound:

  • Crystallization : Slow evaporation from DMSO/EtOH mixtures yields suitable crystals.
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Refinement : Employ SHELXL for refinement, addressing twinning (e.g., twin law [100 010 101] with a 0.357:0.643 ratio) .
  • Intermolecular Interactions :
    • Hydrogen Bonds : N–H⋯N (2.8–3.1 Å) between pyridinyl and oxadiazole groups.
    • π-π Stacking : Between naphthalene and pyridinyl rings (centroid-centroid distance: ~3.59 Å).
      These interactions stabilize the crystal lattice and influence packing motifs .

Advanced: How do structural modifications (e.g., substituents on the oxadiazole ring) affect biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance anticancer activity by increasing electrophilicity and target binding (e.g., EGFR inhibition with IC₅₀ = 0.010 μM for a pyridinyl-oxadiazole analog) .
  • Hydrogen Bond Acceptors : Pyridinyl groups improve solubility and facilitate interactions with kinase active sites.
  • Steric Effects : Bulky substituents on naphthalene may reduce membrane permeability.
    Experimental Validation :
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.
  • Validate via enzymatic assays (e.g., EGFR kinase inhibition) and cellular viability tests (MTT assay) .

Advanced: What computational methods are used to analyze electronic properties and reactivity?

Methodological Answer:

DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to:

  • Calculate HOMO-LUMO gaps (predicting charge transfer).
  • Map electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions.

Molecular Dynamics (MD) Simulations :

  • Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of oxadiazole derivatives in EGFR complexes.

ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP = 2.8 suggests moderate lipophilicity) .

Advanced: How are crystallographic twinning and disorder resolved during refinement?

Methodological Answer:

  • Twinning Detection : Use PLATON to analyze intensity statistics (e.g., Hooft parameter > 0.5 indicates twinning).
  • Refinement Strategy :
    • Apply TWIN/BASF instructions in SHELXL for two-domain twins.
    • Restrain anisotropic displacement parameters (ADPs) for disordered atoms.
  • Validation : Check R₁ (≤ 0.05) and wR₂ (≤ 0.15) residuals. For the title compound, final R = 0.040 and wR = 0.083 were achieved .

Advanced: What in vitro assays are used to evaluate anticancer mechanisms?

Methodological Answer:

  • EGFR Kinase Assay : Measure IC₅₀ via fluorescence polarization (FP) using ATP-Glo™ reagent.
  • Apoptosis Assay : Perform Annexin V-FITC/PI staining followed by flow cytometry.
  • Cell Cycle Analysis : Use propidium iodide staining to detect G1/S arrest (common for EGFR inhibitors).
  • Western Blotting : Confirm downregulation of phospho-EGFR and downstream targets (e.g., Akt/mTOR) .

Basic: What spectroscopic techniques confirm the compound’s purity and structure?

Methodological Answer:

  • ¹H/¹³C NMR : Verify integration ratios (e.g., pyridinyl protons at δ 8.5–9.0 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 372.1029 for C₁₉H₁₄N₄O₂).
  • FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches.
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.4%) .

Advanced: How does π-π stacking influence its supramolecular assembly in cocrystals?

Methodological Answer:

  • Cocrystal Design : Combine with π-deficient partners (e.g., TCNQ) to enhance stacking.
  • Interaction Analysis :
    • Measure centroid distances (< 4.0 Å) and dihedral angles (< 20°) via SCXRD.
    • Use Hirshfeld surface analysis (CrystalExplorer) to quantify contact contributions (e.g., 15% from π-π interactions).
  • Impact on Solubility : Tight stacking reduces solubility, necessitating coformers (e.g., succinic acid) for pharmaceutical formulations .

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